Fmoc-L-Phe-L-Pro-OH
Overview
Description
Fmoc-L-Phe-L-Pro-OH is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline, also known as Fmoc-L-Phe-L-Pro-OH, is primarily used as a protecting group for amines in peptide synthesis . It protects the amino acid residues and can be deprotected when needed .
Mode of Action
The Fmoc group in N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline plays a significant role in the biochemical pathways of peptide synthesis . It is used to protect the amino group during the formation of peptides, preventing undesired side reactions during peptide bond formation .
Result of Action
The result of the action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it prevents undesired side reactions and ensures the correct formation of peptide bonds .
Action Environment
The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-L-proline is influenced by the environmental conditions of the peptide synthesis process. The stability of the Fmoc group is sensitive to pH, being stable under acidic conditions but labile under basic conditions . Therefore, the pH of the environment is a critical factor influencing the compound’s action and efficacy .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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